Secernin-1, specifically the peptide sequence Secernin-1 (196-204), is a novel protein identified as a phosphorylated tau binding protein. This compound has garnered attention for its association with amyloid plaques and neurofibrillary tangles in neurodegenerative diseases, particularly Alzheimer’s disease. Its physiological functions and implications in various tauopathies remain under investigation, but initial studies suggest a significant role in the pathology of these conditions.
Secernin-1 is derived from the Secernin-1 gene (SCRN1) located on chromosome 10. It is classified as a neuronal protein that interacts specifically with phosphorylated tau proteins, which are implicated in the formation of neurofibrillary tangles associated with Alzheimer’s disease and other tauopathies. The identification of Secernin-1 as an amyloid plaque-associated protein was made through localized proteomics and confirmed by immunohistochemical studies .
The synthesis of Secernin-1 typically involves recombinant DNA technology. This process includes:
This method allows for the production of sufficient quantities of Secernin-1 for further study.
Secernin-1 participates in several biochemical interactions, primarily involving:
Further studies are needed to delineate specific chemical reactions involving Secernin-1 within cellular contexts.
The mechanism by which Secernin-1 exerts its effects involves its interaction with phosphorylated tau proteins:
This interaction suggests a potential role for Secernin-1 as both a biomarker for Alzheimer’s disease progression and a therapeutic target .
Secernin-1 holds promise in several scientific applications:
Secernin-1 (SCRN1) was first identified as a cytosolic 50-kDa protein regulating exocytosis in mast cells. Early functional studies revealed its role in secretory granule recruitment, granule swelling, and core expulsion during exocytotic processes [1] [2] [6]. In vitro colony formation assays demonstrated SCRN1’s capacity to enhance cell growth and proliferation, prompting investigations into its oncogenic roles. Seminal work using cDNA microarrays revealed SCRN1 overexpression in gastric and colon cancers, establishing its classification as a tumor-associated antigen (TAA) linked to poor prognosis [2] [4].
Parallel transcriptomic analyses revealed unexpectedly high SCRN1 expression in neural tissue compared to peripheral organs. Northern blot studies detected minimal SCRN1 in most somatic tissues but significant expression in reproductive organs and the brain [2] [6]. This neural enrichment suggested unexplored neurobiological functions, though its precise physiological role in neurons remained undefined until its serendipitous detection in Alzheimer’s disease (AD) pathological structures.
The pivotal reorientation of SCRN1 toward neuroscience followed its identification in amyloid plaque proteomics studies. Localized proteomic analysis of AD plaques revealed SCRN1 as one of the most abundant novel proteins within plaque-associated dystrophic neurites [1] [3] [6]. Subsequent immunohistochemical validation confirmed SCRN1’s presence not only in plaques but also in neurofibrillary tangles (NFTs)—intraneuronal aggregates of hyperphosphorylated tau (pTau) characteristic of AD.
Comprehensive neuropathological mapping across 58 human cases demonstrated SCRN1’s accumulation correlates with AD progression:
Table 1: SCRN1 Accumulation Patterns in Neurodegenerative Tauopathies
Disease | Tau Isoform Ratio | SCRN1-NFT Co-Localization | Pathological Significance |
---|---|---|---|
Alzheimer’s Disease | 3R+4R mixed | Yes (21/21 abundant NFT cases) | Binds pTau; potential AD biomarker |
PART | 3R+4R mixed | Yes (5/5 cases) | Associates with "AD-like" tau |
Down Syndrome (AD) | 3R+4R mixed | Yes (5/5 cases) | Mirrors AD pathology |
CBD/PSP | 4R-only | No | Distinguishes from AD |
Pick’s Disease | 3R-only | No | Confirms isoform specificity |
Critically, co-immunoprecipitation assays confirmed a direct physical interaction between SCRN1 and phosphorylated tau in human AD brain tissue, suggesting SCRN1 is a novel pTau-binding protein [1] [3] [6]. This interaction was mechanistically distinct from tau interactors in non-AD tauopathies, positioning SCRN1 as a potential discriminator between AD and other tau-based pathologies.
The SCRN1 (196-204) fragment (peptide sequence: KMDAEHPEL) has emerged as a focal point for translational research due to its dual significance in oncology and neurology. This 9-mer peptide was initially characterized for its immunogenic properties in cancer. In silico analysis using the BIMAS algorithm predicted its intermediate binding affinity (score: 21.6) to HLA-A*0201—the most prevalent human MHC class I allele [2]. Anchor residue modifications yielded enhanced binding variants:
Table 2: SCRN1 (196-204) Peptide Variants and Binding Properties
Peptide Designation | Amino Acid Sequence | HLA-A*0201 Binding Score | Functional Implication |
---|---|---|---|
SCRN1-196 (wild-type) | KMDAEHPEL | 21.6 | Natural epitope |
SCRN1–2L | KLDAEHPEL | 29.9 | Enhanced MHC binding |
SCRN1–9V | KMDAEHPEV | 70.3 | Optimal immunotherapeutic candidate |
Cytotoxic T lymphocyte (CTL) clones generated against SCRN1-196 demonstrated specific cytotoxicity against tumor cells expressing endogenous SCRN1, validating its role as a tumor-associated antigen [2]. In neurodegenerative contexts, this fragment’s importance stems from its location within functional domains implicated in SCRN1’s interaction with pathological tau. The proximity of residues 196-204 to SCRN1’s tau-binding regions suggests potential for:
The fragment’s structural characteristics—including its solvent accessibility and post-translational modification sites—make it a compelling candidate for further investigation into both cancer immunotherapy and neurodegenerative proteinopathies. Its dual-role paradigm exemplifies how oncological and neurological research can reciprocally inform therapeutic discovery.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8